REACTION_CXSMILES
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[Li]CCCC.N(C(C)C)C(C)C.[Br:13][C:14]1[CH:19]=[CH:18][CH:17]=[C:16]([F:20])[C:15]=1[O:21][CH3:22].[C:23](=[O:25])=[O:24]>C1COCC1.CCOCC>[Br:13][C:14]1[CH:19]=[CH:18][C:17]([C:23]([OH:25])=[O:24])=[C:16]([F:20])[C:15]=1[O:21][CH3:22]
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
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BrC1=C(C(=CC=C1)F)OC
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Name
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|
Quantity
|
0 (± 1) mol
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Type
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reactant
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Smiles
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C(=O)=O
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Name
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|
Quantity
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1 L
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Type
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solvent
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Smiles
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CCOCC
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Control Type
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UNSPECIFIED
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Setpoint
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0 °C
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Type
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CUSTOM
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Details
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The mixture was stirred at 0° C. for 15 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to −70° C. again
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Type
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STIRRING
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Details
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The resulting mixture was stirred at −70° C. for 1 hour
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Duration
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1 h
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Type
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STIRRING
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Details
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stirred overnight
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Duration
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8 (± 8) h
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Type
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WASH
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Details
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washed with water twice
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Type
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WASH
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Details
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The combined water layer was washed with ether
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Type
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EXTRACTION
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Details
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extracted with EtOAc twice
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Type
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WASH
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Details
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The combined EtOAc layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous Na2SO4
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Type
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CONCENTRATION
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Details
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concentrated
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Reaction Time |
15 min |
Name
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Type
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product
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Smiles
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BrC1=C(C(=C(C(=O)O)C=C1)F)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |